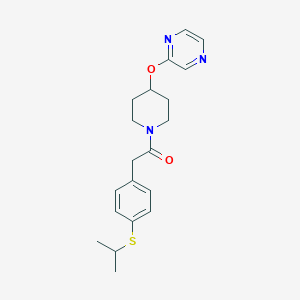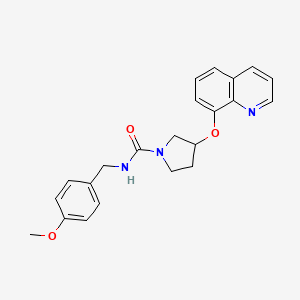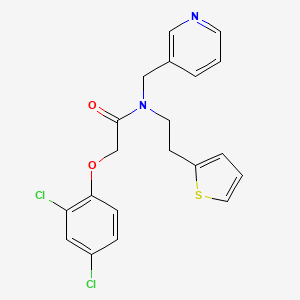
2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors of cytochrome P450 (CYP) isoforms are crucial for understanding drug metabolism and predicting drug-drug interactions. Compounds like 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone may be studied for their effects on CYP isoforms, aiding in the development of selective inhibitors to improve drug safety and efficacy (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
The pyranopyrimidine core, related to the structure of interest, is crucial in medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Studies on hybrid catalysts for synthesizing such scaffolds highlight the importance of chemical structures like this compound in developing lead molecules (Parmar et al., 2023).
Coumarin Chemistry and Bioactivity
The study of coumarins, which shares structural similarities with the compound of interest, provides insights into the synthesis and reactivity of heterocyclic compounds. These findings can be applied to explore the potential bioactivities of this compound in various biological fields (Yoda, 2020).
Development of Macozinone for TB Treatment
Macozinone, a compound undergoing clinical studies for tuberculosis treatment, exemplifies the potential research applications of related compounds in infectious disease therapy. The development process of such compounds provides a framework for evaluating this compound's potential in drug development (Makarov & Mikušová, 2020).
Radical Scavengers and Cell Impairment
Chromones and their derivatives, similar to the compound , have been studied for their antioxidant properties and ability to neutralize active oxygen and free radicals, indicating potential research applications in studying oxidative stress and related diseases (Yadav et al., 2014).
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15(2)26-18-5-3-16(4-6-18)13-20(24)23-11-7-17(8-12-23)25-19-14-21-9-10-22-19/h3-6,9-10,14-15,17H,7-8,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBXYJHUMZRRCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)propanoate](/img/structure/B2372578.png)
![7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2372579.png)
![Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2372580.png)




![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)
![4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2372591.png)
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2372593.png)
![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)
![N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2372595.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2372597.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B2372598.png)
